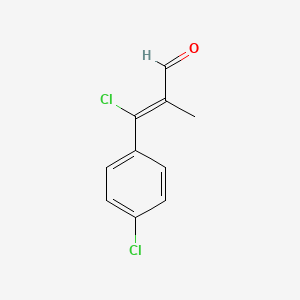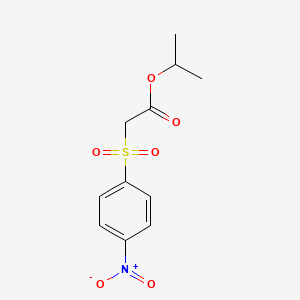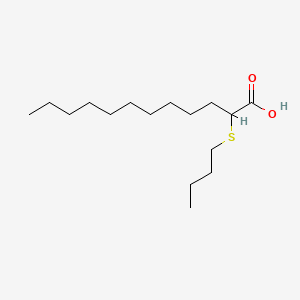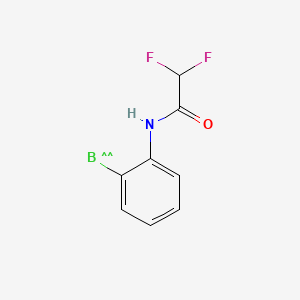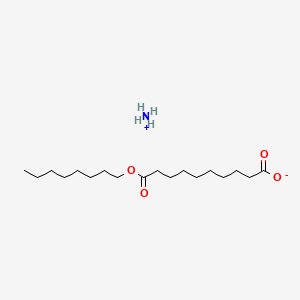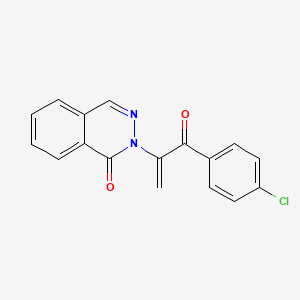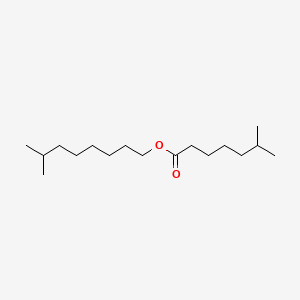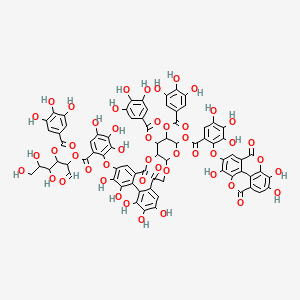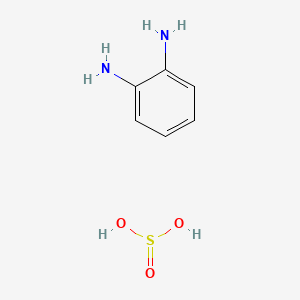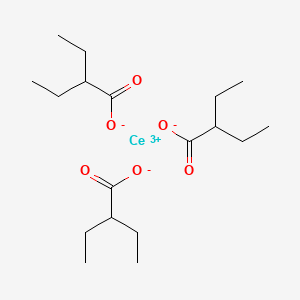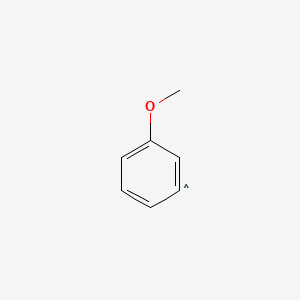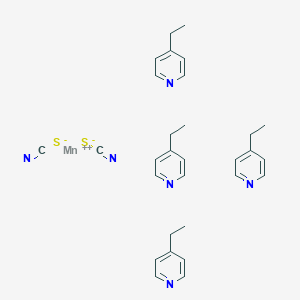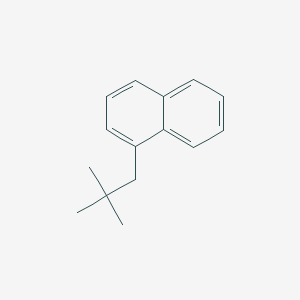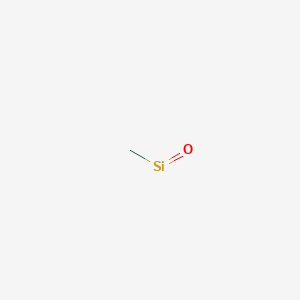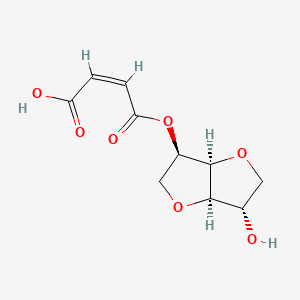
Dianhydro-D-glucitol hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dianhydro-D-glucitol hydrogen maleate is a compound with the molecular formula C10H12O7. It is known for its unique structure, which includes multiple bonds, hydroxyl groups, and ether linkages . This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of Dianhydro-D-glucitol hydrogen maleate involves the reaction of Dianhydro-D-glucitol with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Dianhydro-D-glucitol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
Dianhydro-D-glucitol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer and building block for various polymers and functional materials.
Biology: The compound’s stability makes it suitable for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Dianhydro-D-glucitol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes. Its hydroxyl groups and ether linkages play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Dianhydro-D-glucitol hydrogen maleate can be compared with similar compounds such as:
Dianhydro-D-glucitol: Known for its use as a monomer in polymer synthesis.
Isosorbide: Another bicyclic sugar alcohol with applications in polymer science and medicine.
Dianhydro-D-sorbitol: Used in the synthesis of biodegradable materials and as a fuel additive.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
93894-00-9 |
|---|---|
Molecular Formula |
C10H12O7 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(Z)-4-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H12O7/c11-5-3-15-10-6(4-16-9(5)10)17-8(14)2-1-7(12)13/h1-2,5-6,9-11H,3-4H2,(H,12,13)/b2-1-/t5-,6+,9+,10+/m0/s1 |
InChI Key |
NDFRYXBNJZOPGR-WPCMCKQUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC(=O)/C=C\C(=O)O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)C=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


